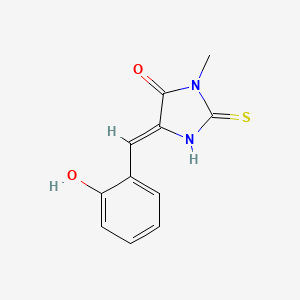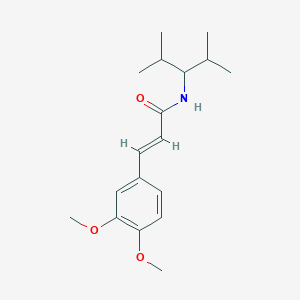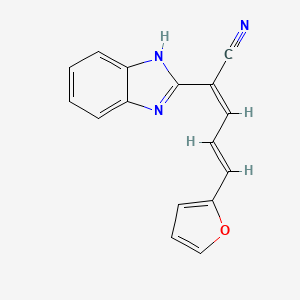
5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HMIT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMIT is a yellow crystalline powder that has a molecular weight of 271.32 g/mol.
Mécanisme D'action
The mechanism of action of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its high purity and stability. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone and its potential effects on other cellular processes.
Méthodes De Synthèse
The synthesis of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with methyl iodide to yield 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. This method has been optimized to achieve high yields of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone with good purity.
Applications De Recherche Scientifique
5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13-10(15)8(12-11(13)16)6-7-4-2-3-5-9(7)14/h2-6,14H,1H3,(H,12,16)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFPRCCRBAFVAN-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)

![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)

![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
